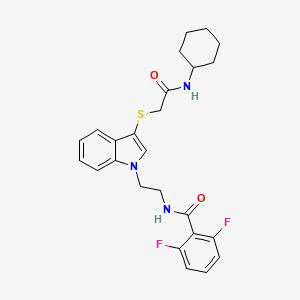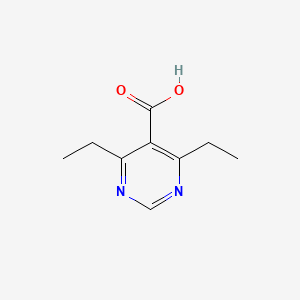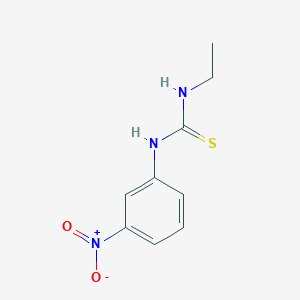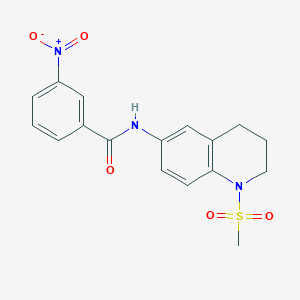![molecular formula C14H15BrN2OS B2658152 N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Vue d'ensemble
Description
“N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a heterocyclic compound . It has drawn significant scientific interest in recent years. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C14H15BrN2OS . Its molecular weight is 339.25 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamides and their derivatives have been synthesized and evaluated for various biological activities. For instance, certain benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, demonstrated significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) and also exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Heterocyclisation and Annulation Reactions
Research into the chemical properties of related compounds includes studies on heterocyclisation, where N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates were prepared and their stereospecific cyclisation investigated (Jagodziński et al., 1995). Additionally, the NHC-catalyzed [3 + 3] annulation of thioamides with modified enals for the enantioselective synthesis of functionalized thiazinones highlights a method for constructing complex molecules with potential therapeutic applications (Ghosh et al., 2019).
Antibacterial and Antimicrobial Applications
Compounds synthesized from N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide and similar structures have shown promising antibacterial and antimicrobial activities. For example, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related, displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Anticancer Potential
The exploration of anticancer activities is a critical area of research for benzothiazole derivatives. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Nam et al., 2010).
Mécanisme D'action
While the specific mechanism of action for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is not mentioned in the search results, similar compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Orientations Futures
The future directions for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory and analgesic activities. There may also be potential for optimizing their synthesis process and investigating their other biological activities .
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBPMHOAGNHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
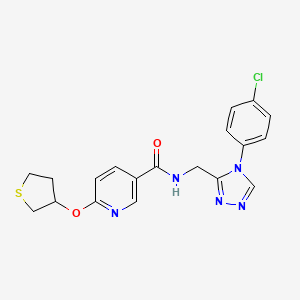
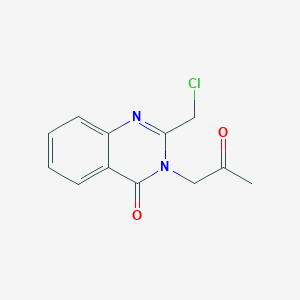

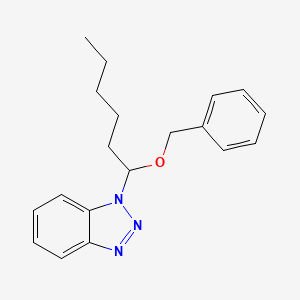
![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)
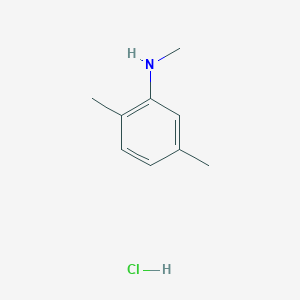
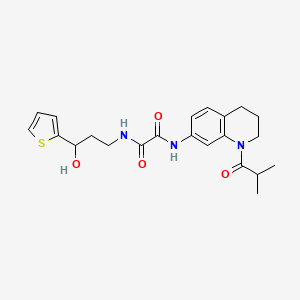
![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)
